3-Fluoro-4-methylpentane-1,4-diol
Description
3-Fluoro-4-methylpentane-1,4-diol is a fluorinated diol with a five-carbon backbone, hydroxyl groups at positions 1 and 4, a fluorine atom at position 3, and a methyl group at position 4. This structural configuration imparts unique physicochemical properties, including altered polarity, steric effects, and hydrogen-bonding capacity compared to non-fluorinated analogs. For instance, hydrogenation processes for similar diols (e.g., 2-butyne-1,4-diol to butane-1,4-diol) often employ catalysts like RuCl₃ or involve supercritical CO₂ as a solvent .
Properties
Molecular Formula |
C6H13FO2 |
|---|---|
Molecular Weight |
136.16 g/mol |
IUPAC Name |
3-fluoro-4-methylpentane-1,4-diol |
InChI |
InChI=1S/C6H13FO2/c1-6(2,9)5(7)3-4-8/h5,8-9H,3-4H2,1-2H3 |
InChI Key |
QLUGPYWTSBBCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CCO)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylpentane-1,4-diol can be achieved through several methods. One common approach involves the fluorination of 4-methylpentane-1,4-diol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, and the fluorine atom is introduced at the desired position on the carbon chain.
Industrial Production Methods
Industrial production of 3-Fluoro-4-methylpentane-1,4-diol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols with different configurations.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylpentanal or 3-fluoro-4-methylpentanone.
Reduction: Formation of 3-fluoro-4-methylpentane or 3-fluoro-4-methylpentanol.
Substitution: Formation of 3-azido-4-methylpentane-1,4-diol or 3-mercapto-4-methylpentane-1,4-diol.
Scientific Research Applications
3-Fluoro-4-methylpentane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-4-methylpentane-1,4-diol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Research Findings
- Catalytic Hydrogenation: Studies on BDO synthesis in supercritical CO₂ highlight the role of solvent polarity in optimizing yields . For fluorinated diols, CO₂’s nonpolar nature may require modified catalysts (e.g., fluorophilic metal complexes).
- Reaction Pathways : Evidence suggests that diols with bulky substituents (e.g., 4-CH₃) undergo slower cyclization due to steric hindrance, a factor critical in designing synthetic routes for 3-Fluoro-4-methylpentane-1,4-diol derivatives .
Biological Activity
3-Fluoro-4-methylpentane-1,4-diol is a fluorinated organic compound with the molecular formula . It features two hydroxyl groups and a fluorine atom, which significantly influence its chemical reactivity and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
The biological activity of 3-Fluoro-4-methylpentane-1,4-diol is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine atom enhances the compound's stability and bioavailability, making it a valuable candidate for drug design. Its interactions may lead to alterations in enzyme activity and metabolic pathways, which are crucial for therapeutic efficacy.
Therapeutic Applications
Research indicates that 3-Fluoro-4-methylpentane-1,4-diol has potential applications in several therapeutic areas:
- Antiviral Activity : Studies suggest that this compound may exhibit antiviral properties by interfering with viral replication mechanisms.
- Anticancer Effects : Preliminary findings indicate its potential to inhibit cancer cell growth through modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis
To better understand the unique properties of 3-Fluoro-4-methylpentane-1,4-diol, it can be compared with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Methylpentane-1,4-diol | Lacks fluorine; contains only hydroxyl groups | Different reactivity due to absence of fluorine |
| 3-Chloro-4-methylpentane-1,4-diol | Contains chlorine instead of fluorine | Chlorine affects stability and reactivity differently |
| 3-Bromo-4-methylpentane-1,4-diol | Contains bromine; similar structure | Bromine's larger size influences reactivity |
| (R)-3-Fluoro-4-methyl-pentanediol | Stereoisomer of the fluorinated compound | May exhibit different biological activities based on chirality |
The comparison highlights how the incorporation of fluorine can enhance biological activity compared to non-fluorinated analogs.
Enzyme Interaction Studies
Several studies have demonstrated the interaction of 3-Fluoro-4-methylpentane-1,4-diol with specific enzymes:
- Cytochrome P450 Enzymes : Research indicates that this compound can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Kinase Inhibition : In vitro assays have shown that 3-Fluoro-4-methylpentane-1,4-diol may inhibit certain kinases involved in cancer progression, suggesting a potential role in cancer therapy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that 3-Fluoro-4-methylpentane-1,4-diol exhibits favorable absorption and distribution characteristics. Its fluorinated structure contributes to increased metabolic stability compared to similar non-fluorinated compounds. Toxicological assessments indicate a low toxicity profile at therapeutic doses, supporting its further development as a pharmaceutical agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
